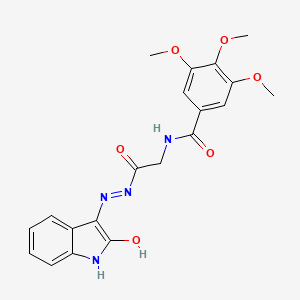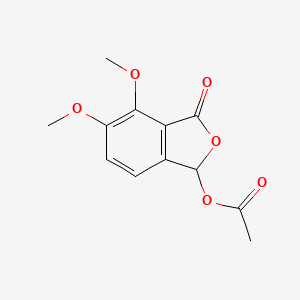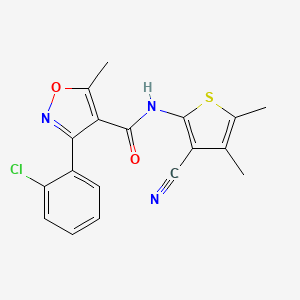![molecular formula C21H15N3O4 B14951153 4-methyl-2-nitro-6-{(E)-[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B14951153.png)
4-methyl-2-nitro-6-{(E)-[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-METHYL-2-NITRO-6-{[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL}PHENOL is a complex organic compound that features a phenol group, a nitro group, and a benzoxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-NITRO-6-{[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL}PHENOL typically involves multi-step organic reactions. One common approach is to start with the nitration of 4-methylphenol to introduce the nitro group. This is followed by the formation of the benzoxazole ring through a cyclization reaction involving 2-phenylbenzoxazole. The final step involves the condensation of the benzoxazole derivative with the nitrophenol under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-METHYL-2-NITRO-6-{[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL}PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) in acidic conditions are typically used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
4-METHYL-2-NITRO-6-{[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL}PHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 4-METHYL-2-NITRO-6-{[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL}PHENOL involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzoxazole moiety can intercalate with DNA, affecting its replication and transcription processes. Additionally, the phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes .
類似化合物との比較
Similar Compounds
4-Methyl-2-nitrophenol: Similar structure but lacks the benzoxazole moiety.
2-Phenylbenzoxazole: Contains the benzoxazole ring but lacks the nitro and phenol groups.
4-Methoxy-2-nitrophenol: Similar to 4-methyl-2-nitrophenol but with a methoxy group instead of a methyl group.
Uniqueness
4-METHYL-2-NITRO-6-{[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL}PHENOL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoxazole moiety enhances its potential for DNA interaction and its overall stability, making it a valuable compound for various applications.
特性
分子式 |
C21H15N3O4 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
4-methyl-2-nitro-6-[(2-phenyl-1,3-benzoxazol-5-yl)iminomethyl]phenol |
InChI |
InChI=1S/C21H15N3O4/c1-13-9-15(20(25)18(10-13)24(26)27)12-22-16-7-8-19-17(11-16)23-21(28-19)14-5-3-2-4-6-14/h2-12,25H,1H3 |
InChIキー |
ZAHWRTBPYMPCLS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14951077.png)
![3-chloro-N-{3-[(1E)-1-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl}benzamide](/img/structure/B14951080.png)

![N-[1-(4-tert-butylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B14951090.png)

![N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B14951097.png)
![Benzyl N-(1-(hydroxymethyl)-2-oxo-2-{2-[(E)-1-phenylmethylidene]hydrazino}ethyl)carbamate](/img/structure/B14951105.png)

![4-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol](/img/structure/B14951118.png)
![N-(4-Ethylphenyl)-N-({N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B14951121.png)
![ethyl {(3Z)-3-[2-({[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B14951130.png)



